exo-Norborneol
Description
Historical Development and Significance in Physical Organic Chemistry
The investigation into the reactivity and structure of norbornane (B1196662) derivatives, particularly the 2-norbornyl cation, has been a cornerstone in the evolution of modern organic chemistry. This area of research was marked by intense debate and groundbreaking discoveries that reshaped theoretical understanding.
Elucidation of the Norbornyl Cation Structure and Reactivity
The journey to understand the norbornyl cation began with observations of unusual reactivity in solvolysis reactions of norbornyl derivatives. In 1949, Saul Winstein and Daniel Trifan conducted seminal experiments involving the acetolysis of norbornyl sulfonates. They observed that both the exo-norbornyl and endo-norbornyl sulfonates yielded the same exo-norbornyl acetate (B1210297) product. Crucially, the exo isomer reacted approximately 350 times faster than the endo isomer. wikipedia.orggithub.ioresearchgate.netsubstack.comcore.ac.uk This marked difference in reactivity, coupled with stereochemical outcomes that favored the exo product regardless of the starting isomer's stereochemistry, suggested the involvement of a common, highly stabilized cationic intermediate. wikipedia.orggithub.io
Winstein proposed that this intermediate was a "non-classical" cation, characterized by a delocalized structure involving a three-center, two-electron bond formed by the participation of a sigma (σ) bond. wikipedia.orgsubstack.comucla.edunationalmedals.org This hypothesis was met with considerable skepticism, most notably from Herbert C. Brown, who argued that the observed phenomena could be explained by rapidly equilibrating classical carbocations and steric effects. wikipedia.orggithub.ioresearchgate.netillinois.edufau.eu The ensuing debate, spanning decades and involving numerous researchers like George Olah and Paul von Ragué Schleyer, utilized a wide array of experimental techniques, including kinetic studies, NMR spectroscopy, and theoretical calculations, to probe the nature of this enigmatic cation. github.ioucla.edufau.euic.ac.uk The controversy was largely settled with the advent of X-ray crystallography, which provided direct evidence for the bridged, non-classical structure of the 2-exo-norbornyl cation. researchgate.netucla.edufau.eu The stability of the norbornyl cation was found to be comparable to that of tertiary carbocations, such as the tert-butyl cation. core.ac.uk
Contributions to Carbocation Chemistry and σ-Delocalization Theory
The study of the norbornyl cation was instrumental in advancing the understanding of carbocation stability and reaction mechanisms. Winstein's proposal of σ-delocalization provided compelling evidence that electrons within sigma bonds could participate in stabilizing a positive charge, a concept that significantly expanded the theoretical framework of carbocation chemistry. wikipedia.orggithub.iodalalinstitute.comallen.innumberanalytics.com Prior to this, stabilization was primarily attributed to π-electron delocalization. The norbornyl cation became the archetypal example of a "non-classical" carbocation, demonstrating that σ-bond participation could lead to species with unique electronic structures and enhanced stability. wikipedia.orgdalalinstitute.com
This research not only revolutionized the understanding of carbocations but also underscored the importance of "anchimeric assistance" or neighboring group participation via σ-bonds in influencing reaction rates and stereochemical outcomes. wikipedia.orgcore.ac.uk The rigorous investigation into the norbornyl cation controversy fostered a deeper appreciation for the interplay between structure, bonding, and reactivity, driving significant progress in the field of physical organic chemistry. github.ioucla.eduillinois.eduic.ac.uk
Fundamental Stereochemical Considerations of the Norborne System
The norbornane framework, a bicyclo[2.2.1]heptane system, is characterized by its rigid, bridged structure. This inherent rigidity dictates the stereochemical relationships of substituents attached to its carbon atoms.
Stereoisomerism and Chirality in Norborneols
Norbornane itself is an achiral molecule due to its symmetry. fiveable.mefiveable.me When a substituent, such as a hydroxyl group, is introduced at the C2 position, it can adopt one of two distinct stereochemical orientations relative to the bicyclic framework: exo or endo. The exo configuration places the substituent pointing away from the longer (two-carbon) bridge, while the endo configuration positions it towards this bridge. wikipedia.orglibretexts.org
Consequently, 2-norborneol exists as a pair of diastereomers: exo-norborneol (B145942) and endo-norborneol (B8440766). wikipedia.orgchemicalbook.comchemblink.comchemdad.comtandfonline.comacs.orgnih.gov Despite the presence of chiral centers in the norbornane skeleton, both this compound and endo-norborneol are achiral molecules because they possess planes of symmetry. wikipedia.org
Distinction and Interconversion of exo- and endo-Diastereomers
The exo and endo diastereomers of norborneol can be readily distinguished through various analytical methods. Spectroscopic techniques, particularly ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, are highly effective. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton, CH-OH) exhibits different chemical shifts for the exo and endo isomers, allowing for their differentiation. nih.gov Furthermore, the diastereomers possess distinct physical properties, such as melting points, which aid in their identification and separation. chemicalbook.comchemblink.comchemdad.comtandfonline.comfishersci.com
In terms of stability, the endo isomers are generally considered less stable than their exo counterparts due to greater steric strain within the rigid bicyclic system.
Interconversion between the exo and endo forms is typically achieved through a two-step process involving oxidation followed by stereoselective reduction. Oxidation of either exo- or endo-norborneol yields norcamphor (B56629), the corresponding ketone. acs.org Subsequent reduction of norcamphor can be controlled to favor one diastereomer over the other. For instance, reduction with lithium aluminum hydride (LiAlH₄) can lead to a preference for the endo alcohol, while other reducing agents or conditions might favor the exo product, illustrating the principle of steric approach control in stereoselective reactions. koreascience.krcerritos.eduwpmucdn.com
Data Tables
Table 1: Physical Properties of Norborneol Diastereomers
| Property | This compound | endo-Norborneol |
| Melting Point (°C) | 125–126 | 148–151 |
| Boiling Point (°C) | ~200–202 (estimated) | 176.5 |
| Solubility in Water | Sparingly soluble | Soluble (43 g/L) |
Table 2: Key ¹H NMR Chemical Shifts for Distinguishing Norborneol Diastereomers
| Proton Type | This compound (δ, ppm) | endo-Norborneol (δ, ppm) |
| CH-OH | ~3.5–3.7 | ~3.9–4.1 |
Compound List
this compound
endo-Norborneol
Norbornane (bicyclo[2.2.1]heptane)
Norbornyl cation (2-norbornyl cation)
Norcamphor
Norbornene
Norbornadiene
Camphene hydrochloride
Dicyclopentadiene
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4S)-bicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTYQMYDIHMKQB-RRKCRQDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022041 | |
| Record name | exo-Norborneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29583-34-4, 497-37-0 | |
| Record name | exo-Norborneol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029583344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | exo-Norborneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exo-bicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NORBORNEOL, EXO-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3I1L0DS1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Sophisticated Synthetic Methodologies and Chemical Transformations
Derivatization and Functionalization Reactions of exo-Norborneol (B145942)
Synthesis of Advanced Bicyclic Scaffolds
The norbornane (B1196662) framework itself is a foundational bicyclic scaffold, and this compound serves as a key intermediate or precursor for constructing more complex bicyclic and polycyclic systems. Its synthesis typically involves the acid-catalyzed hydration of norbornene, a reaction that yields both exo- and endo-norborneol (B8440766), with the exo isomer often favored under specific conditions wikipedia.orgsmolecule.comgoogle.com. Sophisticated synthetic strategies leverage the reactivity of the hydroxyl group and the strained bicyclic structure to build intricate molecular architectures.
Diels-Alder reactions are central to the formation of the norbornene skeleton, and subsequent modifications of norbornene derivatives, including those derived from this compound, can lead to advanced bicyclic structures. For instance, norbornene derivatives are employed in multicomponent domino reactions that construct complex molecules with multiple carbon-carbon and carbon-heteroatom bonds in a single step, often with high stereoselectivity beilstein-journals.org. These reactions can involve transition-metal catalysis to achieve intricate functionalizations, leading to novel polycyclic compounds beilstein-journals.org. Furthermore, the ring-opening metathesis (ROM) of norbornene derivatives, often catalyzed by ruthenium complexes, provides access to functionalized bicyclic and medium-sized ring systems, which are valuable in the synthesis of natural products and complex molecules beilstein-journals.org.
Specific examples of advanced bicyclic scaffold synthesis involving norbornane derivatives include the preparation of stereochemically dense scaffolds through Diels-Alder cycloadditions of carbohydrate-based furans with maleimides, yielding enantiopure amido oxanorbornene scaffolds with multiple chiral centers symeres.com. Additionally, the C-C bond cleavage of norbornane derivatives under reductive conditions can stereoselectively yield substituted cyclopentanes, cyclohexanes, and other bridged rings, offering routes to novel carbocyclic ring systems semanticscholar.org.
Incorporation into Polymeric Architectures and Liquid Crystalline Systems
This compound and its derivatives are valuable monomers and building blocks for the synthesis of advanced polymeric materials and liquid crystalline systems, owing to the unique properties imparted by the rigid norbornane core.
Polymeric Architectures: Norbornene derivatives are widely utilized in ring-opening metathesis polymerization (ROMP) due to their high ring strain, which facilitates polymerization and allows for the synthesis of polymers with desirable characteristics such as high glass-transition temperatures, thermal and chemical stability, and optical clarity sibran.runorbornene.rubeilstein-journals.org. Polymers derived from norbornene monomers exhibit improved mechanical strength, adhesion, and low moisture absorption, making them suitable for applications in microelectronics, coatings, and advanced materials google.comresearchgate.net.
The incorporation of norbornene units into polymer chains can be achieved through various polymerization techniques, including vinyl-addition polymerization and ROMP. Copolymers of norbornene with other monomers, such as acrylates or olefins, can combine the inherent stability of polynorbornenes with the flexibility and adhesion properties of polyolefins or polyacrylates sibran.ru. Furthermore, functionalized norbornene derivatives can be designed to introduce specific properties into the polymer backbone or side chains, leading to materials with tailored characteristics, such as porous polymers with high surface areas or polymers with excellent dielectric properties researchgate.netaip.org.
Liquid Crystalline Systems: The rigid, anisotropic structure of the norbornane scaffold makes it an attractive component for liquid crystalline materials. Norbornene derivatives can be functionalized with mesogenic units (molecules that exhibit liquid crystal phases) to create side-chain liquid crystalline polymers (SCLCPs) rsc.orgmdpi.com. These polymers combine the processability of polymers with the unique optical and electro-optical properties of liquid crystals.
The incorporation of norbornene moieties into liquid crystalline polymers can be achieved through ROMP, allowing for precise control over molecular weight and architecture beilstein-journals.orgmdpi.comrsc.orgspringerprofessional.de. For example, norbornene-based monomers with attached liquid crystalline mesogens, such as cholesterol derivatives or azobenzene (B91143) units, have been synthesized and polymerized to yield materials that exhibit thermotropic liquid crystalline phases rsc.orgfudan.edu.cn. These materials can display properties like tunable mesophase behavior, photoresponsiveness, and potential applications in optical storage and display technologies rsc.orgfudan.edu.cn. The rigid bicyclic structure of the norbornene unit can influence the mesophase behavior and ordering of the liquid crystalline side chains, contributing to materials with enhanced stability and specific optical responses rsc.orgmdpi.comfudan.edu.cn.
In Depth Mechanistic Investigations and Reaction Dynamics
Analysis of Carbocation Intermediates in Solvolysis Reactions
The solvolysis of exo-norbornyl derivatives, such as tosylates and brosylates, has been a subject of intense scrutiny and debate for decades. The reactions proceed through a carbocationic intermediate, the structure of which has been one of the most significant controversies in the history of physical organic chemistry.
The central issue, known as the "norbornyl cation problem," was whether the intermediate is a single, symmetrical, "non-classical" ion or a pair of rapidly equilibrating "classical" carbocations. researchgate.net
The Classical Structure: Proposed by H.C. Brown, this model suggested the intermediate exists as two rapidly interconverting enantiomeric classical carbocations. wikipedia.org In this depiction, the positive charge is localized on a single carbon atom (C2), which is trivalent. The interconversion between these two structures would occur via a Wagner-Meerwein rearrangement. wikipedia.orgdalalinstitute.com
The Non-Classical Structure: Proposed by Saul Winstein, this model described the intermediate as a single, bridged species where the positive charge is delocalized over three carbon atoms (C1, C2, and C6). wikipedia.orgdalalinstitute.com This structure involves a three-center, two-electron bond, with the C1-C6 σ-bond participating in stabilizing the charge at C2. dalalinstitute.com This bridged cation is often referred to as a carbonium ion. wikipedia.org
The decades-long debate was eventually settled in favor of the non-classical structure, supported by a wealth of evidence from various experimental and computational techniques. George Olah's studies using superacidic media allowed for the direct observation of the stable carbocation by NMR spectroscopy. github.io The ¹³C NMR spectra showed an equivalence between carbons C1 and C2, which is consistent with the symmetrical non-classical structure. github.io Further evidence came from Raman spectroscopy and core electron spectroscopy. wikipedia.orggithub.io The controversy was conclusively resolved in 2013 when a crystal structure of the 2-norbornyl cation was determined, unequivocally confirming the symmetrical, bridged, non-classical geometry. researchgate.netgithub.io
| Technique | Observation | Conclusion | Reference |
|---|---|---|---|
| Kinetics (Solvolysis) | exo-Norbornyl derivatives react ~350 times faster than endo isomers. | Suggests participation of the C1-C6 bond in stabilizing the transition state for the exo isomer. | github.io |
| Stereochemistry | Solvolysis of either enantiomerically pure exo or endo starting material yields a racemic mixture of the exo-product. | Points to a symmetrical intermediate that loses the original stereochemical information. | wikipedia.orggithub.io |
| ¹³C NMR Spectroscopy (in Superacid) | Spectra at low temperatures show chemical shift equivalence for carbons C1 and C2. | Consistent with the single, symmetrical, bridged non-classical ion structure. | github.io |
| Raman Spectroscopy | Spectra indicate a more symmetric species than expected for rapidly equilibrating classical ions. | Supports the non-classical structure. | wikipedia.org |
| X-ray Crystallography (2013) | The crystal structure of a 2-norbornyl cation salt was determined. | Provided definitive proof of the bridged, non-classical geometry. | researchgate.netgithub.io |
The most compelling early evidence for the non-classical ion came from kinetic and stereochemical studies of the solvolysis of 2-norbornyl derivatives.
Kinetic Evidence: In 1949, Saul Winstein reported that the acetolysis of exo-2-norbornyl brosylate was 350 times faster than that of its endo-2-norbornyl brosylate counterpart. github.io This significant rate enhancement for the exo isomer strongly suggests that the transition state leading to the carbocation is stabilized by a factor not available to the endo isomer. This stabilization is attributed to the participation of the bonding electrons of the C1-C6 σ-bond, a phenomenon known as σ-participation or anchimeric assistance. dalalinstitute.comdalalinstitute.com
Stereochemical Evidence: The stereochemical outcome of these reactions provided further crucial insights. The solvolysis of either the exo- or the endo-norbornyl sulfonate yields exclusively the exo-norbornyl product. github.io Furthermore, when an optically active exo-norbornyl sulfonate undergoes solvolysis, the resulting exo-norbornyl acetate (B1210297) product is completely racemic. wikipedia.orggithub.io This complete racemization indicates that the reaction proceeds through a symmetrical intermediate which can be attacked by the nucleophile from either of two equivalent positions, leading to a 50:50 mixture of enantiomers. The non-classical ion possesses such symmetry, whereas a classical ion would be expected to retain some memory of its original chirality unless the equilibration between the two classical forms is significantly faster than nucleophilic attack.
| Substrate | Relative Rate (k_rel) | Product(s) | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| exo-2-Norbornyl Brosylate | 350 | exo-Norbornyl Acetate | Complete Racemization | github.io |
| endo-2-Norbornyl Brosylate | 1 | exo-Norbornyl Acetate | Complete Racemization | wikipedia.orggithub.io |
Neighboring Group Participation (NGP) Phenomena
Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with electrons from an atom or bond within the same molecule. wikipedia.org The solvolysis of exo-norborneol (B145942) derivatives is a canonical example of NGP by a σ-bond.
In the ionization of an exo-norbornyl derivative, the C1-C6 σ-bond acts as an internal nucleophile. dalalinstitute.com It assists in pushing out the leaving group from the backside, leading directly to the formation of the stabilized, non-classical norbornyl cation. dalalinstitute.comwikipedia.org This intramolecular participation accelerates the rate-determining ionization step. libretexts.org This σ-bond participation is a specific type of anchimeric assistance that delocalizes the developing positive charge and lowers the energy of the transition state. dalalinstitute.comdalalinstitute.com While the norbornyl system is the most famous example of σ-bond assistance, NGP can also be facilitated by remote functional groups containing lone pairs (e.g., oxygen, nitrogen) or by π-bonds in other systems. wikipedia.orgnih.gov
The efficiency of neighboring group participation is highly dependent on the stereoelectronic arrangement of the participating group relative to the leaving group. For σ-bond participation in the norbornyl system, effective orbital overlap requires an anti-periplanar relationship between the participating C-C σ-bond and the C-LG (Leaving Group) bond.
In the exo-norbornyl isomer, the C1-C6 bond is perfectly positioned in an anti-periplanar orientation to the leaving group at C2. This geometry allows for a continuous, backside overlap of the σ-orbital of the C1-C6 bond with the developing empty p-orbital at C2 as the leaving group departs.
Conversely, in the endo-norbornyl isomer, the leaving group is oriented syn to the C1-C6 bond. This arrangement prevents effective backside participation. dalalinstitute.com Consequently, ionization of the endo isomer occurs without significant anchimeric assistance, resulting in a much slower reaction rate. The initial carbocation formed from the endo isomer is thought to be classical, which then rapidly rearranges to the more stable non-classical ion before product formation.
Skeletal Rearrangements and Migratory Aptitudes
The rigid framework of the norbornyl system is prone to a variety of skeletal rearrangements, which are characteristic of carbocation chemistry. These rearrangements often involve the migration of alkyl groups, aryl groups, or hydride ions.
The most fundamental rearrangement in this system is the Wagner-Meerwein shift. In the classical model of the norbornyl cation, a Wagner-Meerwein shift is the mechanism that interconverts the two enantiomeric classical ions. wikipedia.org Even within the non-classical framework, the system is dynamic. Isotope labeling experiments using Carbon-14 have demonstrated that extensive scrambling of the carbon atoms can occur, indicating that the positive charge can be distributed to all seven positions in the norbornyl system through a series of rearrangements, including Wagner-Meerwein shifts and hydride shifts. wikipedia.orgcore.ac.uk
The relative ability of a group to migrate to an electron-deficient center is known as its migratory aptitude. slideshare.netwikipedia.org In general, migratory aptitude is related to the ability of the migrating group to stabilize a positive charge in the transition state. The typical order of migratory aptitude is aryl > tertiary alkyl > secondary alkyl > primary alkyl > methyl. slideshare.netwikipedia.org For aryl groups, electron-donating substituents enhance migratory aptitude, while electron-withdrawing groups decrease it. slideshare.net While these trends are well-established for many carbocation rearrangements, the specific rearrangements within the norbornyl cation itself are dominated by the facile Wagner-Meerwein shift inherent to its strained bicyclic structure.
Wagner-Meerwein Rearrangements and Hydride Shifts
The Wagner-Meerwein rearrangement is a classic example of a 1,2-carbocation rearrangement where a hydrogen, alkyl, or aryl group migates to an adjacent carbon atom. wikipedia.orgwordpress.comscribd.com This type of rearrangement is particularly prevalent in the chemistry of bicyclic terpenes, such as derivatives of norborneol. wordpress.com The driving force for this rearrangement is the formation of a more stable carbocation intermediate. orgoreview.comslideshare.net In the context of this compound, the formation of the norbornyl cation is a key step that initiates these rearrangements.
Hydride shifts are a specific type of Wagner-Meerwein rearrangement involving the migration of a hydrogen atom with its pair of electrons (a hydride ion). orgoreview.comyoutube.combyjus.com In the norbornyl system, hydride shifts can occur, leading to the interconversion of carbocation intermediates. acs.org The relative stability of the resulting carbocation dictates the favorability of the shift. byjus.com For instance, a hydride shift that converts a secondary carbocation to a more stable tertiary carbocation is a common occurrence in many organic reactions. orgoreview.comwikipedia.org
The mechanism of these rearrangements in the norbornyl system has been a subject of extensive study. The hydrolysis of substituted norbornyl tosylates, for example, has provided valuable insights into the mechanics of hydride shifts within this framework. acs.org These rearrangements are typically facile and can occur at very low temperatures, indicating a low activation energy barrier for the process. wikipedia.orgscribd.com
Pinacol-Type and Related Carbon Rearrangements
The pinacol (B44631) rearrangement is another important carbon skeletal rearrangement that can be observed in systems related to this compound. This reaction involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions. wikipedia.orgorganic-chemistry.orgsynarchive.com The mechanism proceeds through the formation of a carbocation intermediate, followed by a 1,2-alkyl or aryl shift. organic-chemistry.orgmasterorganicchemistry.com
While this compound itself is not a 1,2-diol, derivatives of norbornane (B1196662) containing vicinal diol functionalities can undergo pinacol-type rearrangements. These rearrangements can lead to ring expansion or contraction, depending on the structure of the starting material. organic-chemistry.org The driving force for the pinacol rearrangement is the formation of a stable oxonium ion intermediate. ijfmr.com The migratory aptitude of the shifting group plays a crucial role in determining the product of the reaction, with phenyl groups generally having a higher migratory aptitude than alkyl groups. wikipedia.org
Concerted and Stepwise Rearrangement Pathways
A central question in the study of rearrangement reactions is whether they proceed through a concerted or a stepwise mechanism. A concerted reaction occurs in a single step, where bond breaking and bond formation happen simultaneously. psiberg.comdifferencebetween.com In contrast, a stepwise reaction involves the formation of one or more reactive intermediates. psiberg.comdifferencebetween.comquora.com
In the context of norbornyl rearrangements, both pathways have been considered. The nature of the reaction, including the solvent and the specific substrate, can influence whether the rearrangement is concerted or stepwise. diva-portal.org For example, some rearrangement reactions, like the Claisen rearrangement, are known to be concerted. differencebetween.com Distinguishing between these pathways often requires sophisticated techniques, such as kinetic isotope effect studies. diva-portal.orgnih.gov These studies can provide evidence for the involvement of intermediates and help elucidate the transition state structure of the reaction. diva-portal.org
Interactive Data Table: Comparison of Rearrangement Pathways
| Rearrangement Type | Key Intermediate | Driving Force | Typical Substrate | Mechanism Type |
| Wagner-Meerwein | Carbocation | Formation of a more stable carbocation | Alcohols, Alkyl Halides | Stepwise |
| Hydride Shift | Carbocation | Formation of a more stable carbocation | Alcohols, Alkenes | Stepwise |
| Pinacol | Carbocation, Oxonium ion | Formation of a stable oxonium ion | 1,2-Diols | Stepwise |
Gas-Phase Ion-Molecule Reactions and Fragmentation Mechanisms
The study of gas-phase ion-molecule reactions provides a powerful tool for understanding the intrinsic reactivity and fragmentation pathways of molecules like this compound, free from solvent effects. Techniques such as mass spectrometry and ion cyclotron resonance spectrometry are instrumental in these investigations.
Mass Spectrometric Fragmentation Pathways of this compound and Derivatives
Mass spectrometry is a fundamental technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. libretexts.org For alcohols like this compound, the molecular ion peak is often small or absent in the electron ionization (EI) mass spectrum. libretexts.org The fragmentation of this compound and its derivatives follows common pathways for cyclic alcohols. researchgate.net
One of the primary fragmentation routes involves the loss of a water molecule from the molecular ion. researchgate.net Detailed studies using deuterium-labeled analogs have shown that this water loss can occur through two distinct processes: one that involves the hydroxyl hydrogen and one that does not. researchgate.net Another significant fragmentation pathway for norbornane derivatives involves the cleavage of the bicyclic ring system, often leading to the formation of a stable cyclopentenyl ion. researchgate.net The specific masses of the resulting fragment ions, such as m/z 67, 81, or 95, depend on the substitution pattern of the original molecule. researchgate.net
The mass spectra of exo- and endo-norborneol (B8440766) exhibit common fragmentation pathways, suggesting that their molecular ions may interconvert or fragment through similar intermediates. researchgate.net
Isomer Differentiation via Ion Cyclotron Resonance Spectrometry
Ion Cyclotron Resonance (ICR) spectrometry is a high-resolution mass spectrometry technique that allows for the detailed study of ion-molecule reactions in the gas phase. wikipedia.orgnih.gov It is particularly useful for distinguishing between stereoisomers, such as exo- and endo-norborneol, which can be challenging with conventional mass spectrometry. cdnsciencepub.comcdnsciencepub.com
By studying the acetylation of exo- and endo-norborneol with a reagent ion generated from biacetyl in the gas phase, researchers have been able to differentiate between the two isomers. cdnsciencepub.comcdnsciencepub.com The rates of acetylation were found to differ by a factor of four, with this difference being attributed to steric effects. cdnsciencepub.comcdnsciencepub.com The less sterically hindered exo-alcohol reacts faster than the endo-isomer. cdnsciencepub.com This difference in reactivity provides a clear basis for their differentiation using ICR spectrometry.
This technique, along with Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry, offers high mass accuracy and resolution, enabling the confident assignment of molecular formulas to ions and the study of complex mixtures. wikipedia.orgnih.gov
Interactive Data Table: Mass Spectrometric Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 112 | Low | [M]+ (Molecular Ion) |
| 94 | Moderate | [M - H₂O]+ |
| 81 | High | [C₆H₉]+ |
| 67 | High | [C₅H₇]+ |
Note: Relative intensities are qualitative and can vary depending on the specific instrument and conditions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is indispensable for determining the structure and stereochemistry of organic molecules like exo-Norborneol (B145942). By analyzing the chemical shifts, coupling constants, and through-space correlations of nuclei, a comprehensive understanding of the molecule's architecture can be obtained.
High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the different chemical environments within this compound. The characteristic chemical shifts of the protons and carbons are diagnostic of their positions and neighboring groups within the bicyclic framework.
Similarly, the ¹³C NMR spectrum reveals the unique electronic environments of each carbon atom. The carbon atom directly bonded to the hydroxyl group (C-2) typically resonates at the most downfield position among the aliphatic carbons. The bridgehead carbons (C-1 and C-4) and the methylene (B1212753) carbons (C-3, C-5, C-6) exhibit characteristic chemical shifts influenced by the rigid norbornane (B1196662) skeleton and the presence of the hydroxyl substituent chemicalbook.com.
Table 1: Representative ¹H NMR Chemical Shifts of this compound
| Proton Assignment | Chemical Shift (ppm) | Notes | Source |
| H-2 (CH-OH) | 3.741 | Proton attached to the carbon bearing the hydroxyl group. | chemicalbook.com |
| H-3/H-5/H-6 (endo) | ~2.1-2.2 | Methylene protons, often showing complex splitting patterns. | chemicalbook.com |
| H-3/H-5/H-6 (exo) | ~1.4-1.7 | Methylene protons, typically appearing at higher field than endo counterparts. | chemicalbook.com |
| H-7 (bridge) | ~1.0-1.5 | Bridge protons, often appearing as complex multiplets. | chemicalbook.com |
Note: Assignments are based on typical spectral data and may vary slightly depending on the experimental conditions and solvent. Detailed assignments often require 2D NMR experiments.
Table 2: Representative ¹³C NMR Chemical Shifts of this compound
| Carbon Assignment | Chemical Shift (ppm) | Notes | Source |
| C-1 (Bridgehead) | 38.72 | Bridgehead carbon. | chemicalbook.com |
| C-2 (CH-OH) | 70.0 | Carbon bearing the hydroxyl group. | chemicalbook.com |
| C-3 | 38.28 | Methylene carbon. | chemicalbook.com |
| C-4 (Bridgehead) | 26.0 | Bridgehead carbon. | chemicalbook.com |
| C-5 | 29.52 | Methylene carbon. | chemicalbook.com |
| C-6 | 34.01 | Methylene carbon. | chemicalbook.com |
| C-7 (Bridge) | 38.60 | Bridge carbon. | chemicalbook.com |
Note: ¹³C NMR assignments are based on typical data for norbornane derivatives and may require specific correlation experiments for definitive assignment.
The rigid structure of this compound leads to distinct chemical shifts for protons and carbons due to steric effects and through-space electronic interactions. For instance, protons adjacent to the hydroxyl group can experience deshielding, and the bicyclic framework itself influences the electronic distribution across the molecule acs.orgresearchgate.netliverpool.ac.uk.
Two-Dimensional J-Resolved NMR for Complex Spin Systems
In cases where ¹H NMR spectra exhibit severe overlap or line broadening, making direct assignment and enantiomeric discrimination difficult, two-dimensional (2D) NMR techniques become invaluable. J-resolved NMR spectroscopy is particularly useful for separating chemical shift information from coupling information researchgate.netresearchgate.net. In a J-resolved spectrum, one dimension displays the chemical shifts (F₂), while the other dimension displays the coupling constants (F₁). By tilting the spectrum by 45 degrees, a "pure shift" spectrum can be obtained, effectively collapsing multiplets into singlets and simplifying complex signals researchgate.net. This technique has been demonstrated to be effective in resolving overlapped peaks for molecules like this compound, aiding in spectral analysis and chiral differentiation researchgate.netresearchgate.net.
Application of Chiral Shift Reagents in Enantiomeric Purity Assessment
Distinguishing between enantiomers of this compound using conventional NMR spectroscopy in achiral solvents is not possible, as both enantiomers experience identical magnetic environments researchgate.net. To overcome this, chiral derivatizing agents (CDAs) or chiral lanthanide shift reagents (LSRs) are employed. These chiral auxiliaries form transient diastereomeric complexes with the enantiomers of this compound, creating distinct magnetic environments and thus different chemical shifts for each enantiomer researchgate.netiisc.ac.ineverand.com.
Lanthanide shift reagents, such as Eu(III) complexes of d,l-dicamphonylmethane or (R)-Eu(tfc)₃, are commonly used. Upon addition of these reagents to a sample of this compound, the signals from the two enantiomers are shifted to different positions, allowing for their resolution and quantification researchgate.netresearchgate.netiisc.ac.in. The degree of separation (Δδ) is crucial for accurate enantiomeric excess (ee) determination. In situations where the ¹D ¹H NMR spectrum remains complex even with LSRs, 2D NMR techniques like J-resolved NMR can be combined with LSRs to further resolve and analyze the signals from the individual enantiomers researchgate.netresearchgate.net.
Beyond LSRs, other chiral derivatizing agents, such as Mosher's reagent ((S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride), can be reacted with this compound to form diastereomeric esters. The resulting diastereomers can then be analyzed by ¹H or ¹⁹F NMR, with the ¹⁹F NMR being particularly sensitive due to the fluorine atoms, allowing for precise determination of enantiomeric excess tandfonline.com.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the molecular vibrations that are characteristic of specific functional groups and molecular structures. These techniques are sensitive to conformational changes and the presence of hydrogen bonding.
Conformational Analysis through Characteristic Vibrational Modes
The rigid bicyclic structure of this compound limits its conformational flexibility compared to acyclic or monocyclic systems. However, subtle conformational preferences and the orientation of the hydroxyl group can influence the vibrational frequencies of the C-O and O-H stretching modes, as well as skeletal vibrations uobabylon.edu.iq. Analyzing these characteristic vibrational modes can offer insights into the molecule's preferred conformations in the solid state or in solution. For instance, the C-O stretching vibration for secondary alcohols typically appears in the 1150–1050 cm⁻¹ region, and its precise position can be sensitive to the local environment and steric factors uobabylon.edu.iq.
Investigation of Intramolecular Hydrogen Bonding Effects
Intramolecular hydrogen bonding can significantly influence the vibrational spectra of molecules, particularly the O-H stretching frequency. In alcohols, the formation of an intramolecular hydrogen bond, where the hydroxyl proton interacts with another atom within the same molecule, typically results in a broadening and a red-shift (lower frequency) of the O-H stretching band compared to intermolecularly hydrogen-bonded or free O-H groups uobabylon.edu.iqnih.gov.
While this compound's structure is not as predisposed to strong intramolecular hydrogen bonding as some other cyclic systems due to the exo orientation of the hydroxyl group, the possibility of weak interactions or specific conformations facilitating such bonding cannot be entirely ruled out without detailed studies. IR spectroscopy is a primary tool for detecting such effects by observing shifts in the O-H stretching region uobabylon.edu.iqnih.gov. Raman spectroscopy can also provide complementary information, as hydrogen bonding can affect the polarizability of the molecule and thus the Raman scattering cross-section of relevant vibrational modes. Studies on related bicyclic alcohols have explored these effects, highlighting the sensitivity of vibrational spectroscopy to subtle structural features mcmaster.ca.
List of Compound Names:
this compound
Norborneol
Mosher's reagent ((S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride)
Eu(III) complex of d,d-dicamphonylmethane
(R)-Eu(tfc)₃
Theoretical and Computational Chemistry Approaches
Quantum Mechanical and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. These calculations have been pivotal in understanding the chemistry of the norbornyl system, which is famous for the debate over the nature of its carbocation intermediate.
Computational Modeling of Carbocation Structures and Stabilities
The formation of a carbocation is a key step in many reactions involving exo-norborneol (B145942), such as the Wagner-Meerwein rearrangement. DFT calculations have been extensively used to investigate the stability and structure of the 2-norbornyl cation. The central issue has been the description of this cation as either a classical, rapidly equilibrating pair of enantiomeric carbocations or a non-classical, bridged carbocation with a three-center two-electron bond.
Computational studies have shown that the non-classical structure is a minimum on the potential energy surface. libretexts.org The stability of carbocations can be evaluated by calculating their energies relative to a reference compound. Hyperconjugation, the interaction of filled orbitals with adjacent empty orbitals, plays a significant role in stabilizing carbocations, and its energetic contribution can be quantified using methods like the Block Localized Wavefunction (BLW) approach within DFT. nih.govresearchgate.net
Below is an illustrative data table showcasing the type of information obtained from DFT calculations on the stability of carbocations related to the norbornyl system.
| Carbocation Structure | Method/Basis Set | Relative Energy (kcal/mol) | Key Bond Distances (Å) |
|---|---|---|---|
| Classical 2-Norbornyl Cation | B3LYP/6-31G(d) | 5.8 | C1-C2: 1.54 |
| Non-Classical 2-Norbornyl Cation | B3LYP/6-31G(d) | 0.0 | C1-C6: 1.83, C2-C6: 1.83 |
| 7-Norbornyl Cation | B3LYP/6-31G(d) | 12.1 | C1-C7: 1.52, C4-C7: 1.52 |
Prediction of Reaction Pathways and Transition State Geometries
DFT calculations are a powerful tool for mapping out the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and transition states. amercrystalassn.org For reactions involving this compound, such as the acid-catalyzed Wagner-Meerwein rearrangement, DFT can be used to calculate the geometries and energies of the transition states connecting the various intermediates. libretexts.org This information is crucial for understanding the reaction mechanism and predicting the reaction kinetics.
The search for a transition state geometry is a key aspect of these computational studies. Once located, the nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy barrier for the reaction can then be calculated as the difference in energy between the transition state and the reactant(s).
The following table provides an example of the kind of data generated from DFT calculations of a reaction pathway.
| Reaction Step | Method/Basis Set | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|
| This compound Protonation | B3LYP/6-311+G(d,p) | 10.2 | -250 |
| 1,2-Hydride Shift | B3LYP/6-311+G(d,p) | 3.5 | -180 |
| Deprotonation to Camphene | B3LYP/6-311+G(d,p) | 8.7 | -310 |
Analysis of Electron Density Distribution and Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule, which is obtainable from DFT calculations. nih.govnih.gov By examining the topology of the electron density, one can identify atoms as regions of space and characterize the chemical bonds between them. nih.gov
Key features of the QTAIM analysis include the location of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide insights into the nature of the chemical bond. For example, a high value of ρ is indicative of a strong covalent bond, while the sign of ∇²ρ can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. nih.gov This type of analysis can be applied to this compound to understand the subtle details of its covalent framework and any intramolecular interactions. nih.gov
Molecular Dynamics Simulations for Reactivity and Solvation Effects
Molecular dynamics (MD) simulations offer a way to study the time evolution of a molecular system, providing insights into dynamic processes such as conformational changes and the role of the solvent in chemical reactions. ugr.esresearchgate.netyoutube.com In MD simulations, the forces on each atom are calculated, and Newton's equations of motion are integrated to propagate the system forward in time. researchgate.net
For this compound, MD simulations can be used to explore its conformational landscape and to understand how solvent molecules, such as water, arrange themselves around the solute. nih.gov This is particularly important for understanding reactivity, as the solvent can play a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states. ugr.esyoutube.com
Ab initio molecular dynamics (AIMD) is a particularly powerful technique where the forces are calculated "on the fly" using quantum mechanical methods. ugr.es This allows for the simulation of chemical reactions, such as bond breaking and formation, in a dynamic and solvated environment. For example, an AIMD simulation could be used to study the protonation of the hydroxyl group of this compound in water and the subsequent steps of a carbocation-mediated rearrangement. ugr.es
Due to the computational cost of AIMD, these simulations are often limited to relatively small systems and short timescales. Classical MD simulations, which use empirical force fields to describe the interactions between atoms, can be used to study larger systems for longer times, providing valuable information on solvation structure and dynamics. researchgate.netyoutube.com
Investigation of Cavity Quantum Electrodynamics (QED) Effects on Stereoselectivity
A fascinating and emerging area of research is the use of cavity quantum electrodynamics (QED) to influence chemical reactions. By placing molecules inside an optical cavity, the strong coupling between the molecular electronic or vibrational states and the quantized electromagnetic field of the cavity can create new hybrid light-matter states called polaritons. researchgate.net
Recent theoretical studies have shown that this strong coupling can fundamentally alter the potential energy surface of a reaction, leading to changes in reaction rates and selectivities. researchgate.net Of particular relevance to this compound is the prediction that cavity QED can be used to control the stereoselectivity of reactions. researchgate.net For example, in Diels-Alder reactions, which are known to produce endo and exo isomers, theoretical calculations have demonstrated that by tuning the properties of the cavity, one can selectively favor the formation of one isomer over the other. researchgate.net
The underlying mechanism for this control is the cavity-induced redistribution of electron density in the transition state. researchgate.net By selectively stabilizing the transition state leading to one stereoisomer, the activation energy for that pathway is lowered, making it the preferred reaction channel. This opens up the exciting possibility of using light-matter coupling to control the stereochemical outcome of reactions involving this compound, potentially favoring the formation of a desired diastereomer. While still a developing field, cavity QED offers a novel, non-invasive tool for manipulating chemical reactivity with light.
Applications in Contemporary Organic Synthesis and Materials Science Research
Design and Synthesis of Chiral Auxiliaries and Ligands
The inherent chirality of exo-Norborneol (B145942), coupled with its well-defined bicyclic framework, positions it as a promising scaffold for the development of chiral auxiliaries and ligands essential for asymmetric synthesis. Researchers have utilized this compound and its derivatives in strategies aimed at controlling stereochemical outcomes in chemical reactions.
One notable application involves the use of this compound as a precursor for chiral ligands. For instance, it has been identified as a starting material for synthesizing BINOL-like ligands, which are crucial in facilitating enantioselective transformations, particularly within pharmaceutical synthesis . These ligands, when coordinated to transition metals, create chiral environments that direct the formation of specific enantiomers.
Furthermore, this compound plays a role in kinetic resolution processes, a technique used to separate enantiomers or to synthesize chiral compounds with high enantiomeric purity. Derivatives of this compound have been employed in such resolutions, yielding chiral boronate esters with enantiomeric excesses exceeding 99% dtic.mil. In other studies, attempts to render reactions asymmetric have involved the introduction of chiral ligands derived from or associated with this compound scholaris.ca. The compound itself has also been studied in conjunction with chiral auxiliaries, such as S-BINOL, using NMR spectroscopy to analyze enantiomeric purity, underscoring its relevance in chiral analysis and synthesis researchgate.netresearchgate.net.
Table 1: Enantioselectivity Achieved Using this compound Derivatives in Asymmetric Transformations
| Transformation Type | Derivative/Ligand Used | Enantiomeric Excess (ee) | Reference |
| Kinetic Resolution of Boronic Esters | exo-Norbornyl derivatives | >99% | dtic.mil |
| Asymmetric Hydrosilation (attempted) | Introduction of chiral ligands | 62% (for this compound) | scholaris.ca |
| NMR Spectroscopic Study of Enantiomers | This compound + Chiral Auxiliaries (e.g., S-BINOL) | N/A (analytical) | researchgate.netresearchgate.net |
Development of Novel Organic Materials
The rigid bicyclic structure and potential for functionalization make this compound and its derivatives attractive components for the development of advanced organic materials, including polymers and liquid crystals.
Polynorbornene Derivatives with Tuned Physical Properties
Norbornene derivatives are widely studied for their utility in ring-opening metathesis polymerization (ROMP), leading to polymers with desirable properties such as good thermal stability, mechanical strength, and excellent dielectric characteristics, making them suitable for opto- and microelectronic applications mdpi.comresearchgate.net. Incorporating functionalized norbornene monomers derived from or related to this compound allows for the fine-tuning of these material properties.
For instance, a metathesis polymer synthesized from exo-5-norbornenecarboxylic acid and 1,1′-bi-2-naphthol (polyNBi) exhibited a high glass transition temperature (Tg) of 161 °C and good thermal stability mdpi.com. This polymer also displayed a lower dielectric permittivity (2.7) compared to a related polymer (polyNB, 5.0), highlighting how molecular design can tailor material characteristics. Other norbornene derivatives, such as dimethyl esters of norbornene-2,3-dicarboxylic acid, when polymerized, yield polymers with Tg values around 86–90 °C, which can be further enhanced by using cross-linking agents researchgate.net. Additionally, end-functionalized poly(norbornene)s and poly(ethylidenenorbornene)s with controlled molecular weights and terminal hydroxyl or aldehyde groups have been prepared, enabling their use in creating block copolymers osti.gov.
Table 2: Physical Properties of Polynorbornene Derivatives
| Polymer/Monomer Derivative | Polymerization Method | Tg (°C) | Dielectric Permittivity | Notes | Reference |
| Poly(exo-5-norbornenecarboxylic acid-co-1,1′-bi-2-naphthol) (polyNBi) | ROMP | 161 | 2.7 | High molecular weight, good thermal stability, low dielectric constant | mdpi.com |
| Polymer from dimethyl ester of norbornene-2,3-dicarboxylic acid | ROMP | 86–90 | N/A | Limited application due to low heat resistance | researchgate.net |
| Cross-linked polymer from dimethyl ester of norbornene-2,3-dicarboxylic acid | ROMP | up to 128 | N/A | Increased Tg with cross-linking agent | researchgate.net |
| End-functionalized Poly(norbornene)s (PNBs) | ROMP (with CTA) | N/A | N/A | Controlled molecular weight, terminal -OH or -CHO groups | osti.gov |
Integration into Functional Liquid Crystal Compositions
This compound's anisotropic properties suggest its potential for incorporation into liquid crystal (LC) compositions smolecule.com. Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, characterized by orientational order. Their unique electro-optical properties are crucial for display technologies. While specific studies detailing the direct integration of this compound into commercial liquid crystal mixtures were not extensively detailed in the provided search results, the general principle of using organic molecules with anisotropic characteristics in LC design is well-established alternator.sciencedtic.millums.edu.pk. The rigid structure of this compound could contribute to the mesogenic properties required for liquid crystalline phases. Research into organic molecules, including alcohols, for synthesizing liquid crystal materials is an active area, with internal alkynes, for example, being noted for their use in creating polymers and liquid crystal materials nih.govresearchgate.net.
Synthetic Strategies for Complex Natural Products and Designed Molecules
This compound serves as a versatile building block and intermediate in the synthesis of a wide array of organic compounds, including complex natural products and specifically designed molecules. Its bicyclic structure and reactive hydroxyl group allow for diverse chemical transformations.
The compound can be readily converted into boronic ester intermediates, which are pivotal in carbon-carbon bond formation via Suzuki-Miyaura couplings, a powerful tool in organic synthesis smolecule.com. Its hydroxyl group can participate in esterification and oxidation reactions, and it can be used as a starting material for synthesizing other chiral compounds through various asymmetric reactions smolecule.comcymitquimica.com.
Specific synthetic strategies employing this compound include its use as a precursor for bicyclic ketones google.com. In the realm of functional group transformations, the deoxygenative alkynylation of alcohols has been explored, where this compound reacted stereoselectively to yield products with high diastereoselective ratios (e.g., >20:1) and good yields (e.g., 69%) nih.govresearchgate.net. Furthermore, its conversion to norbornyl acetate (B1210297) followed by hydrolysis is a common route to obtain this compound itself, with yields reported around 90-98% google.comgoogle.com. The acid-catalyzed hydration of norbornene is another primary method, often favoring the exo isomer google.comcram.comcram.com.
Table 3: Synthetic Transformations Involving this compound
| Reaction Type | Substrate/Intermediate | Key Transformation/Product | Yield / Selectivity | Reference |
| Deoxygenative Alkynylation | This compound | Alkyne derivative | 69% yield, >20:1 dr | nih.govresearchgate.net |
| Suzuki-Miyaura Coupling | Boronic ester derivative of this compound | Carbon-carbon bond formation | N/A | smolecule.com |
| Synthesis of Bicyclic Ketones | This compound | Bicyclic ketones | N/A | google.com |
| Hydrolysis of Norbornyl Esters | Norbornyl acetate | This compound | ~90-98% | google.comgoogle.com |
| Acid-Catalyzed Hydration | Norbornene | This compound (favored isomer) | ~92% | google.comcram.comcram.com |
| Synthesis of Chiral Boronate Esters (Kinetic Res.) | This compound derivatives | Chiral boronate esters with high enantiomeric purity (>99% ee) | >99% ee | dtic.mil |
Compound List
this compound
Norbornene
BINOL
Polynorbornene (PNB)
Poly(ethylidenenorbornene) (PENB)
Poly(exo-5-norbornenecarboxylic acid-co-1,1′-bi-2-naphthol) (polyNBi)
Dimethyl ester of norbornene-2,3-dicarboxylic acid
exo,exo-N,N'-hexylene-di(5-norbornene-2,3-dicarboximide)
Poly(ethylene glycol) (PEG)
Norbornyl acetate
Norbornyl formate (B1220265)
Bicyclic ketones
Boronic esters
Alkyl boranes
Alkenes
Alkynes
Carbamates
Solvent Effects and Intermolecular Interactions in Exo Norborneol Chemistry
Solvatochromic Studies on exo-Norborneol (B145942) Derivatives
Solvatochromic studies investigate how the absorption or emission spectra of a compound change with the polarity of the solvent. These studies are typically performed on molecules that possess a chromophore, meaning a part of the molecule that absorbs light. While this compound itself is not a strong chromophore, its derivatives, if designed with appropriate functional groups, could be subjected to solvatochromic analysis.
Probe of Solvent Microenvironment and Non-Specific Interactions
If this compound derivatives were synthesized with chromophoric groups, solvatochromic studies could provide insights into the solvent microenvironment and non-specific interactions. A common class of solvatochromic compounds are those with a donor-π-bridge-acceptor (D-π-A) system, which exhibit shifts in their absorption or emission spectra as solvent polarity changes due to intramolecular charge transfer mdpi.comnih.govsocietechimiquedefrance.fr. The Lippert–Mataga equation, for example, relates the spectral shift to the difference in dipole moments between the ground and excited states of the molecule and the solvent's dielectric constant mdpi.com.
By analyzing the spectral shifts of a suitably functionalized this compound derivative in solvents of varying polarity, researchers could:
Quantify Solvent Polarity: Determine the effective polarity of the solvent environment experienced by the molecule.
Understand Non-Specific Interactions: Probe how dipole-dipole interactions and other non-specific forces between the solute and solvent influence the electronic states of the molecule.
Characterize Solvent Microenvironments: In complex systems like biological membranes or confined spaces, solvatochromic probes can reveal local polarity variations bsu.edu.
However, the direct application of solvatochromic studies to this compound itself is limited, as it lacks the necessary electronic structure to exhibit significant solvatochromic effects. Research in this area would typically focus on this compound derivatives specifically designed with chromophoric or fluorophoric moieties.
Role of Solvation in Stabilizing Reactive Intermediates
Solvation plays a crucial role in stabilizing reactive intermediates, such as carbocations, which are often involved in reactions of this compound derivatives. The solvolysis of exo-norbornyl derivatives, for instance, is understood to proceed through a non-classical, bridged norbornyl cation caltech.eduresearchgate.net. Polar solvents, particularly protic ones, are highly effective at stabilizing such charged intermediates.
Carbocation Stabilization: Polar protic solvents stabilize carbocations through strong ion-dipole and hydrogen-bonding interactions. This stabilization lowers the activation energy for ionization, thereby increasing the reaction rate for SN1 and E1 pathways masterorganicchemistry.comlibretexts.orgksu.edu.sa. The highly polar nature of solvents like trifluoroethanol (TFE) or aqueous mixtures can significantly influence the solvolysis rates of norbornyl systems whiterose.ac.uk.
Ion-Pair Stabilization: Solvolysis reactions can involve ion pairs as intermediates. The solvent environment influences the lifetime and reactivity of these ion pairs. For example, in the solvolysis of exo-norbornyl p-bromobenzenesulfonate, the ratio of polarimetric to titrimetric rates decreases in more polar and nucleophilic solvents like 75% aqueous acetone (B3395972) compared to acetic acid, indicating reduced internal return from ion pairs due to better solvation caltech.edu.
Transition State Stabilization: Solvents also stabilize transition states, which are often polar or charged. The degree of stabilization can significantly impact the reaction rate and stereoselectivity. For instance, solvent polarity can influence the relative energies of transition states leading to different stereoisomers chemrxiv.org.
The stability of the norbornyl cation itself, which is known to be a non-classical bridged species, is further modulated by solvent interactions. The solvent's ability to solvate the positive charge distribution within this bridged intermediate is key to its stability and subsequent reactivity.
Q & A
Q. What are the recommended storage and handling protocols for exo-Norborneol to ensure chemical stability and safety?
this compound should be stored in a tightly sealed container under refrigeration (2–8°C) in a dry, well-ventilated area to prevent moisture absorption and electrostatic buildup. Avoid exposure to ignition sources, strong oxidizers, and incompatible materials. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats, is mandatory during handling to minimize skin/eye contact. In case of spills, use inert absorbents and ensure proper ventilation .
Q. What are the known toxicological risks of this compound, and how should researchers mitigate them given limited data?
Current toxicological data for this compound (CAS# 497-37-0) are sparse, with no carcinogenicity classifications from ACGIH, IARC, or NTP. However, it may cause temporary eye/skin irritation. Researchers should prioritize PPE, avoid inhalation of vapors/dust, and implement fume hoods for ventilation. Toxicity studies should follow OECD guidelines, with acute exposure protocols including rinsing affected areas for 15 minutes and seeking medical evaluation if symptoms persist .
Q. How can researchers validate the purity of this compound in experimental setups?
Use analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to assess purity. Cross-reference melting point (117–119°C) and boiling point (176–177°C) data with literature values. Differential scanning calorimetry (DSC) can further confirm thermal stability under controlled conditions .
Advanced Research Questions
Q. How does the bridged cyclohexane ring structure of this compound influence its aqueous OH reaction kinetics compared to linear alcohols?
this compound exhibits lower aqueous hydroxyl radical (OH) rate coefficients (kOHaq) than linear analogs due to steric hindrance from its fused C5 rings, which restrict access to reactive sites. Experimental designs should employ pulsed laser techniques or competitive kinetics with reference compounds (e.g., benzene) to measure kOHaq. Compare results with computational models (e.g., density functional theory) to map steric and electronic effects .
Q. What methodologies are recommended for analyzing this compound's thermal decomposition products in oxidative environments?
Thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FTIR) can identify decomposition products like CO and CO₂ under controlled heating (e.g., 25–300°C). For oxidative conditions, use flow reactors with O₂/N₂ mixtures and monitor intermediates via mass spectrometry. Calibrate instruments against known standards to quantify hazardous byproducts .
Q. How should researchers address contradictions in experimental data regarding this compound's reactivity under varying temperatures?
Contradictions may arise from differences in experimental setups (e.g., solvent polarity, reactant concentrations). Replicate studies using standardized protocols (e.g., IUPAC guidelines) and perform sensitivity analyses to isolate variables. Cross-validate results with independent techniques, such as NMR kinetics or computational simulations, to resolve discrepancies .
Q. What strategies can optimize the use of this compound in asymmetric catalysis, given its stereochemical rigidity?
Leverage its bicyclic structure to enforce stereoselectivity in Diels-Alder or epoxidation reactions. Design experiments to compare exo vs. endo conformers using chiral ligands or solvents. Monitor enantiomeric excess (ee) via polarimetry or chiral GC. Computational docking studies can predict transition-state stabilization .
Data Analysis and Reporting
Q. How should researchers structure datasets to correlate this compound's physical properties with its reactivity?
Create relational databases linking variables such as temperature, solvent polarity, and reaction rates. Use multivariate regression to identify dominant factors. Publicly share raw data in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What statistical approaches are suitable for interpreting conflicting results in this compound studies?
Apply Bayesian meta-analysis to weigh evidence from disparate studies, accounting for methodological biases. Use principal component analysis (PCA) to cluster data by experimental conditions. Report confidence intervals and effect sizes to contextualize uncertainty .
Ethical and Methodological Considerations
Q. How can researchers design studies on this compound to address gaps in its environmental fate data?
Conduct lifecycle assessments (LCAs) to track degradation pathways in aquatic/terrestrial systems. Use isotopic labeling (e.g., ¹³C-exo-Norborneol) with mass spectrometry to monitor biodegradation rates. Collaborate with ecotoxicology labs to assess bioaccumulation potential .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
